molecular formula C14H27N B13434965 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine

2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine

Cat. No.: B13434965
M. Wt: 209.37 g/mol
InChI Key: VLALXZGZEWQTAE-UHFFFAOYSA-N
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Description

2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclohexane ring substituted with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of hexane.

    Substitution Reactions: The introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via Friedel-Crafts alkylation, while the amine group can be introduced through nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted cyclohexylamines

Scientific Research Applications

2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.

    Methylcyclohexane: A related compound with a methyl group on the cyclohexane ring but lacking the amine group.

    N-methylcyclohexylamine: A compound with a methyl group attached to the nitrogen atom of the amine group.

Uniqueness

2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

2-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

InChI

InChI=1S/C14H27N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h11-15H,3-10H2,1-2H3

InChI Key

VLALXZGZEWQTAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2CCCCC2C

Origin of Product

United States

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